Sodium 4-bromo-3-(trifluoromethyl)benzene-1-sulfinate
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Overview
Description
Sodium 4-bromo-3-(trifluoromethyl)benzene-1-sulfinate is an organosulfur compound with the molecular formula C7H3BrF3NaO2S. It is a sodium salt derivative of 4-bromo-3-(trifluoromethyl)benzenesulfonic acid. This compound is notable for its applications in various chemical reactions and its role as an intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium 4-bromo-3-(trifluoromethyl)benzene-1-sulfinate typically involves the sulfonation of 4-bromo-3-(trifluoromethyl)benzene. This can be achieved through the reaction of 4-bromo-3-(trifluoromethyl)benzene with sulfur trioxide or chlorosulfonic acid, followed by neutralization with sodium hydroxide to form the sodium salt .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Sodium 4-bromo-3-(trifluoromethyl)benzene-1-sulfinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfonate group can participate in redox reactions, although these are less common.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.
Catalysts: Palladium catalysts are often used in coupling reactions.
Solvents: Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound.
Scientific Research Applications
Sodium 4-bromo-3-(trifluoromethyl)benzene-1-sulfinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.
Biology: It can be used to modify biomolecules for studying biological processes.
Medicine: Its derivatives may have potential therapeutic applications, although specific uses are still under investigation.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of sodium 4-bromo-3-(trifluoromethyl)benzene-1-sulfinate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The sulfonate group can act as a leaving group in substitution reactions, while the bromine and trifluoromethyl groups can influence the reactivity and selectivity of the compound in different contexts.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3-(trifluoromethyl)benzenesulfonyl chloride: This compound is similar but contains a sulfonyl chloride group instead of a sulfonate group.
4-Bromobenzotrifluoride: This compound lacks the sulfonate group and is used in different types of reactions.
3-Bromo-4-(trifluoromethyl)benzenesulfonic acid: This is the parent acid form of the sodium salt.
Uniqueness
Sodium 4-bromo-3-(trifluoromethyl)benzene-1-sulfinate is unique due to its combination of bromine, trifluoromethyl, and sulfonate groups, which confer distinct reactivity and properties. This makes it a valuable intermediate in the synthesis of various complex molecules.
Properties
Molecular Formula |
C7H3BrF3NaO2S |
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Molecular Weight |
311.05 g/mol |
IUPAC Name |
sodium;4-bromo-3-(trifluoromethyl)benzenesulfinate |
InChI |
InChI=1S/C7H4BrF3O2S.Na/c8-6-2-1-4(14(12)13)3-5(6)7(9,10)11;/h1-3H,(H,12,13);/q;+1/p-1 |
InChI Key |
FYIZFAWRMXGCES-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)[O-])C(F)(F)F)Br.[Na+] |
Origin of Product |
United States |
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